1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline
Overview
Description
“1,2-Dideoxy-2’-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2’-thiazoline” is a chemical compound that has been studied for its potential applications in various fields . It has been identified as a potent competitive inhibitor of both O-GlcNAcase and beta-hexosaminidase .
Synthesis Analysis
The synthesis of “1,2-Dideoxy-2’-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2’-thiazoline” involves the preparation of benzyl ethers of 1,2-dideoxy-2’-methyl-alpha-D-glucopyranoso-[2,1-d]-Δ2’-oxazoline . High yield β-acetylation of suitably protected derivatives of 2-acetamido-2-deoxy-D-glucopyranose is used in the synthesis .Molecular Structure Analysis
The molecular structure of “1,2-Dideoxy-2’-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2’-thiazoline” is complex and detailed information about its structure can be found in scientific literature .Chemical Reactions Analysis
The reactivity of the substituted oxazolines was tested through the preparation of various derivatives of 6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-galactopyranose . More detailed information about the chemical reactions involving this compound can be found in the referenced literature .Scientific Research Applications
Synthesis and Structural Analysis
The compound and its derivatives have been extensively studied for their synthesis and structural properties. For instance, Martin Avalos Gonzalez et al. (1986) detailed the synthesis of 2-alkyl(aryl)amino-1,2-dideoxy-α-d-glucopyrano[2,1-d]-2-thiazolines from 1,3,4,6-tetra-O-acetyl-2-deoxy-2-isothiocyanato-α-d-glucopyranose, which were further transformed into various derivatives for conformational studies by 1H-n.m.r. spectroscopy (Gonzalez et al., 1986).
Enzyme Inhibition and Biological Activity
Several studies have focused on the application of thiazoline derivatives as enzyme inhibitors, particularly in the context of glycosidase inhibition, which plays a critical role in various biological processes, including disease progression. N. Alencar et al. (2012) conducted a computational analysis to explore the binding of thiazoline derivatives with human O-GlcNAcase, an enzyme involved in the removal of O-GlcNAc modifications from proteins. Their study provides insights into the rational design of new inhibitors (Alencar et al., 2012).
Furthermore, Matthew S. Macauley et al. (2005) demonstrated the use of 1,2-dideoxy-2'-methyl-α-d-glucopyranoso-[2,1-d]-Δ2'-thiazoline as a potent competitive inhibitor of O-GlcNAcase. This study highlights the compound's utility in modulating enzyme activity in tissue culture, thereby offering a tool for investigating the enzyme's role at the organismal level (Macauley et al., 2005).
Mechanistic Insights and Inhibitor Design
The molecular mechanism of enzyme inhibition by thiazoline derivatives has been a subject of significant interest. G. Whitworth et al. (2007) provided mechanistic and structural insights into the selectivity of thiazoline derivatives as inhibitors of human O-GlcNAcase. Their comparative analysis of enzyme-inhibitor complexes elucidates the molecular basis for the observed selectivity, aiding in the design of potent inhibitors (Whitworth et al., 2007).
Mechanism of Action
Properties
IUPAC Name |
(3aR,5R,6S,7R,7aR)-2-(dimethylamino)-5-(hydroxymethyl)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4S/c1-11(2)9-10-5-7(14)6(13)4(3-12)15-8(5)16-9/h4-8,12-14H,3H2,1-2H3/t4-,5-,6-,7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGJEFCGABVOP-FMDGEEDCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2C(C(C(OC2S1)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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